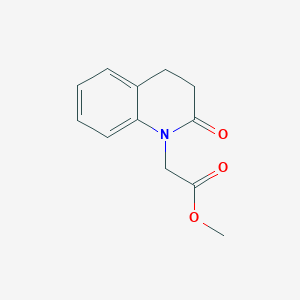

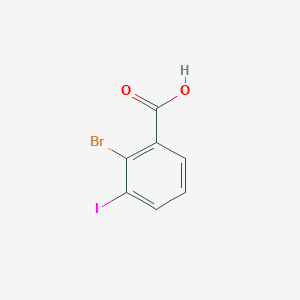

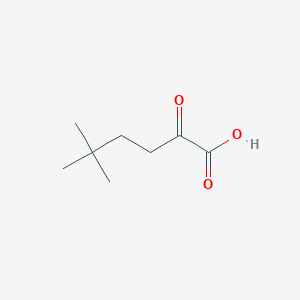

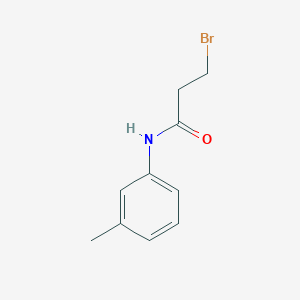

![molecular formula C12H20N2O B1288723 2-[3-(Dimethylamino)propoxy]benzylamine CAS No. 916766-87-5](/img/structure/B1288723.png)

2-[3-(Dimethylamino)propoxy]benzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[3-(Dimethylamino)propoxy]benzylamine is a benzylamine derivative, which is a class of compounds that have been studied for various applications, including their antiarrhythmic properties. Benzylamines can be substituted at the 2-, 3-, or 4- positions on the benzene ring, which affects their chemical behavior and biological activity .

Synthesis Analysis

The synthesis of benzylamine derivatives, including those with substitutions similar to 2-[3-(Dimethylamino)propoxy]benzylamine, involves multiple steps such as chloridation, etherification, oximation, and hydrogenation. Starting materials such as N,N-dimethylethanolamine can be used in the synthesis process, which has been optimized for industrial production due to mild reaction conditions and cost-effectiveness . Additionally, the synthesis of related compounds involves the use of versatile synthons that can lead to the formation of various heterocyclic systems .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be characterized using techniques such as IR, UV-vis spectra, and X-ray diffraction analysis. For instance, a related compound, 3-(4-(Dimethylamino)benzylidene)-1,5-dioxaspiro[5.5] undecane-2,4-dione, was characterized and found to belong to the triclinic system with specific space group parameters. The geometrical structure of such compounds can be optimized using density functional theory (DFT), and the vibrational frequencies can be calculated to match observed data .

Chemical Reactions Analysis

Benzylamine derivatives can undergo various chemical reactions, including those with NH-acidic heterocycles, leading to the formation of products such as 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives. The reaction mechanisms often involve intermediates such as zwitterionic or isothiocyanate species, which can be trapped or undergo further transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives and their solutions can be studied through measurements of density and viscosity across different temperatures. The volumetric and viscometric properties, including excess molar volume and viscosity deviation, can be analyzed and fitted using equations like the Redlich-Kister and Cibulka equations. These properties help in understanding the intermolecular interactions within the solutions of benzylamine derivatives .

Applications De Recherche Scientifique

Specific Scientific Field

Summary of the Application

“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis and characterization of new benzamide compounds .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Results or Outcomes

Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds has been shown to exhibit effective metal chelate activity .

Use in Material Science

Specific Scientific Field

Summary of the Application

“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis of stimuli-responsive, water-soluble poly [2- (dimethylamino)ethyl methacrylate/styrene] statistical copolymers .

Methods of Application or Experimental Procedures

The copolymers were synthesized using succinimidyl ester-functionalized BlocBuilder alkoxyamine initiator at 80 °C in bulk . The polymerization rate increased three-fold on increasing the feed compositions .

Results or Outcomes

The copolymers exhibited lower critical solution temperature (LCST)-type behavior. LCST decreased with increasing styrene content in the copolymer and with increasing solution concentration . All copolymers were completely water-soluble and temperature insensitive at pH 4 but were more hydrophobic at pH 10 .

Use in Industrial Production

Specific Scientific Field

Summary of the Application

“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the production of various industrial products .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in industrial production are proprietary and not publicly available .

Results or Outcomes

The outcomes of the industrial production using “2-[3-(Dimethylamino)propoxy]benzylamine” are also proprietary and not publicly available .

Use in Pharmaceutical Industry

Specific Scientific Field

Summary of the Application

“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis of various pharmaceutical products .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the pharmaceutical industry are proprietary and not publicly available .

Results or Outcomes

The outcomes of the pharmaceutical production using “2-[3-(Dimethylamino)propoxy]benzylamine” are also proprietary and not publicly available .

Use in Stimuli-responsive Materials

Specific Scientific Field

Summary of the Application

“2-[3-(Dimethylamino)propoxy]benzylamine” is used in the synthesis of stimuli-responsive materials . These materials have sharp and reversible responses to small changes in environmental conditions such as temperature, pH, light, ionic strength, electric and magnetic fields .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures in the synthesis of stimuli-responsive materials are proprietary and not publicly available .

Results or Outcomes

The outcomes of the synthesis of stimuli-responsive materials using “2-[3-(Dimethylamino)propoxy]benzylamine” are also proprietary and not publicly available .

Safety And Hazards

Propriétés

IUPAC Name |

3-[2-(aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-14(2)8-5-9-15-12-7-4-3-6-11(12)10-13/h3-4,6-7H,5,8-10,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYPVGNYPWEJLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=CC=C1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614305 |

Source

|

| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Dimethylamino)propoxy]benzylamine | |

CAS RN |

916766-87-5 |

Source

|

| Record name | 3-[2-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

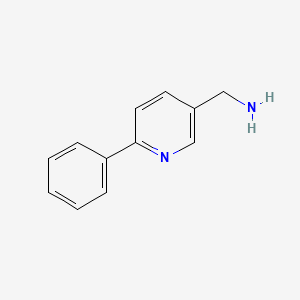

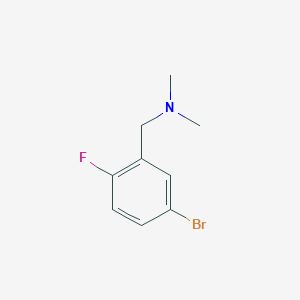

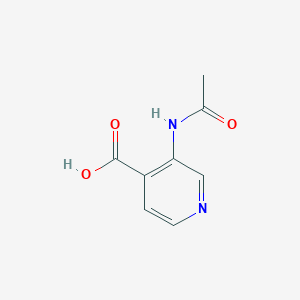

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)